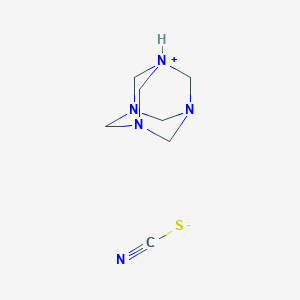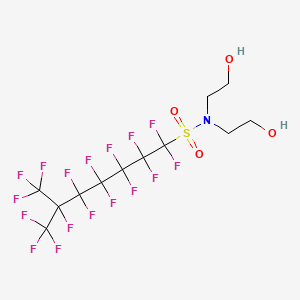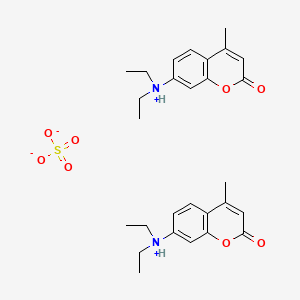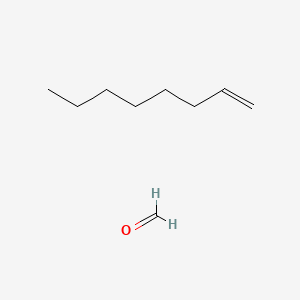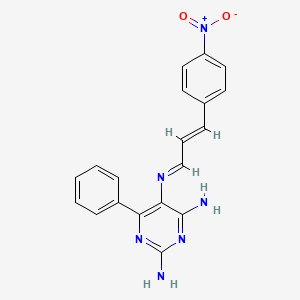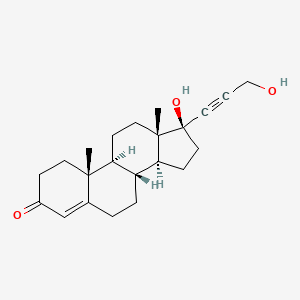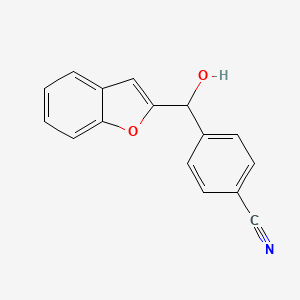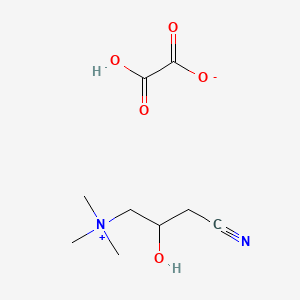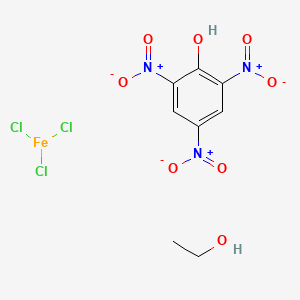
Cervisol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cervisol is a bioactive compound known for its potential therapeutic applications, particularly in the treatment of cervical cancer. It is derived from natural sources and has shown promising results in inhibiting the growth and spread of cancer cells. This compound is part of a broader class of compounds that exhibit antioxidant and pro-oxidant properties, making it a subject of interest in both medicinal and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cervisol involves several steps, starting with the extraction of the raw material from natural sources. The raw material undergoes a series of chemical reactions, including oxidation and reduction, to isolate the active compound. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the purity and efficacy of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These methods allow for the precise separation and quantification of this compound, ensuring that the compound meets the required standards for pharmaceutical use. The industrial production process also includes rigorous quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Cervisol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have enhanced or reduced biological activity.
Reduction: The compound can also be reduced to yield other bioactive forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another, potentially altering its therapeutic properties.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various organic solvents for substitution reactions. The reaction conditions are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and other therapeutic applications.
Aplicaciones Científicas De Investigación
Cervisol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studying the mechanisms of oxidation and reduction reactions.
Biology: The compound is studied for its effects on cellular processes, particularly in cancer cells.
Medicine: this compound is being investigated as a potential therapeutic agent for cervical cancer and other types of cancer.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mecanismo De Acción
Cervisol exerts its effects through multiple molecular targets and pathways. It primarily acts by inducing apoptosis (programmed cell death) in cancer cells. The compound interferes with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell proliferation. This compound also has antioxidant properties, which help in reducing oxidative stress and preventing damage to healthy cells.
Comparación Con Compuestos Similares
Cervisol is unique in its dual role as both an antioxidant and a pro-oxidant. This property distinguishes it from other similar compounds, such as quercetin and thymoquinone, which primarily act as antioxidants. The ability of this compound to induce apoptosis in cancer cells while protecting healthy cells makes it a promising candidate for further research and development.
List of Similar Compounds
- Quercetin
- Thymoquinone
- Resveratrol
- Curcumin
These compounds share some similarities with this compound in terms of their antioxidant properties, but this compound’s unique mechanism of action and dual role set it apart.
Propiedades
Número CAS |
8055-05-8 |
|---|---|
Fórmula molecular |
C8H9Cl3FeN3O8 |
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
ethanol;trichloroiron;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C2H6O.3ClH.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-3;;;;/h1-2,10H;3H,2H2,1H3;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
FFPRZNOIESDEQG-UHFFFAOYSA-K |
SMILES canónico |
CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].Cl[Fe](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


